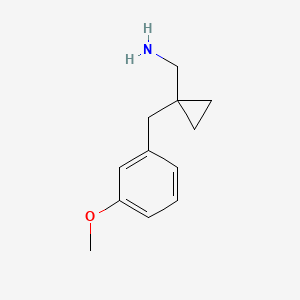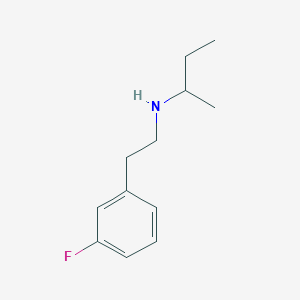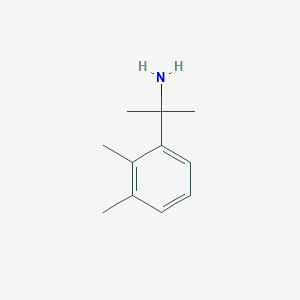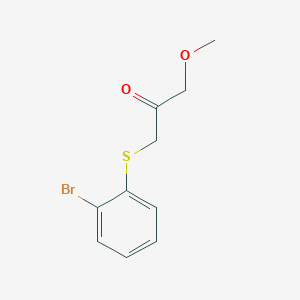
1-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)piperazine is a heterocyclic compound that combines a piperazine ring with a 1,2,4-triazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)piperazine typically involves the reaction of 1-ethyl-1H-1,2,4-triazole-5-carbaldehyde with piperazine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions. The process may also involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring or the triazole moiety is substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce triazole alcohols.
Applications De Recherche Scientifique
1-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)piperazine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It has potential therapeutic applications, including as an antifungal, antibacterial, and anticancer agent.
Industry: The compound is used in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.
Mécanisme D'action
The mechanism by which 1-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)piperazine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triazole moiety can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes. The piperazine ring can interact with receptor sites, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 1-((1-Methyl-1H-1,2,4-triazol-5-yl)methyl)piperazine
- 1-((1-Propyl-1H-1,2,4-triazol-5-yl)methyl)piperazine
- 1-((1-Butyl-1H-1,2,4-triazol-5-yl)methyl)piperazine
Comparison: Compared to its analogs, 1-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)piperazine exhibits unique properties due to the ethyl group on the triazole ring. This modification can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C9H17N5 |
|---|---|
Poids moléculaire |
195.27 g/mol |
Nom IUPAC |
1-[(2-ethyl-1,2,4-triazol-3-yl)methyl]piperazine |
InChI |
InChI=1S/C9H17N5/c1-2-14-9(11-8-12-14)7-13-5-3-10-4-6-13/h8,10H,2-7H2,1H3 |
Clé InChI |
WVPSCGKDIHIQOC-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=NC=N1)CN2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11-(Piperidine-4-carbonyl)-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-dien-6-one](/img/structure/B13527981.png)


![N-({5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methyl)-N-methylhydroxylamine](/img/structure/B13527989.png)










